Schisanhenol
Overview
Description
Mechanism of Action
Target of Action
Schisanhenol primarily targets Thioredoxin-1 (Trx1) and Nuclear Factor-kappa B (NF-κB) . Trx1 is a vital antioxidant protein that plays a crucial role in neuroprotection against diseases like Parkinson’s . NF-κB is a protein complex that controls the transcription of DNA, cytokine production, and cell survival .
Mode of Action
This compound interacts with its targets to suppress harmful biochemical pathways and enhance protective ones. It up-regulates the expression of Trx1, both at the protein and mRNA levels . This compound also inhibits the activity of the NF-κB signaling pathway .
Biochemical Pathways
This compound affects several biochemical pathways. It suppresses the ASK1-P38-NF-κB pathway, which is involved in apoptosis . By inhibiting this pathway, this compound can protect against neuron loss and apoptosis induced by oxidative stress . It also inhibits the NF-κB pathway, which plays a role in inflammation and immune responses .
Pharmacokinetics
It’s known that the bioavailability of this compound, like other lignans, is largely affected by hepatic and intestinal first-pass metabolism . This could limit the clinical efficacy of this compound .
Result of Action
This compound has been shown to have neuroprotective effects against MPP±induced apoptosis in SH-SY5Y cells . It also suppresses macrophage and systemic inflammatory responses in mice, effectively alleviating lipopolysaccharide-induced acute lung injury .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of oxidative stress can enhance the neuroprotective effects of this compound . Additionally, the inflammatory environment, such as that seen in cytokine storm, can be mitigated by this compound .
Biochemical Analysis
Biochemical Properties
Schisanhenol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. One of the key interactions of this compound is with thioredoxin-1 (Trx1), an essential antioxidant protein. This compound upregulates the expression of Trx1, which in turn modulates multiple cellular redox signaling pathways and inhibits apoptosis . Additionally, this compound interacts with acetylcholinesterase, reducing its activity and thereby enhancing cognitive function . These interactions highlight the compound’s role in modulating oxidative stress and improving cellular resilience.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, this compound has been shown to protect against oxidative stress-induced apoptosis by upregulating Trx1 and suppressing the ASK1-P38-NF-κB pathway . In hepatocytes, this compound reduces lipid accumulation and improves hepatic steatosis, indicating its potential in treating non-alcoholic fatty liver disease . Furthermore, this compound enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase in neutrophils, reducing oxidative injury to tissues . These cellular effects underscore the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to and activates Trx1, which plays a pivotal role in regulating redox signaling pathways and inhibiting apoptosis . The compound also inhibits the NF-κB signaling pathway, reducing inflammation and oxidative stress . Additionally, this compound modulates the activity of acetylcholinesterase, enhancing cholinergic signaling and cognitive function . These molecular interactions highlight the compound’s multifaceted mechanism of action, which includes enzyme activation, inhibition of inflammatory pathways, and modulation of gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability in various experimental conditions, maintaining its bioactivity over extended periods . Long-term studies have shown that this compound continues to exert protective effects against oxidative stress and apoptosis in neuronal cells . Additionally, the compound’s ability to enhance antioxidant enzyme activity and reduce oxidative injury remains consistent over time . These findings suggest that this compound is a stable and effective compound for long-term use in laboratory settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In mice, intraperitoneal administration of this compound at doses of 10, 30, and 100 mg/kg significantly attenuated cognitive impairment induced by scopolamine . Higher doses of this compound have been associated with enhanced antioxidant activity and reduced oxidative damage . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by liver microsomes, with the metabolic kinetics fitting the Michaelis-Menten equation . This compound also modulates the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall bioactivity and therapeutic potential.
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its distribution across cell membranes and accumulation in lipid-rich tissues . This compound’s interaction with transporters such as the lectin-like oxLDL receptor-1 (LOX-1) modulates its localization and effects on endothelial cells . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound is primarily localized in the cytosol, where it interacts with Trx1 and other cytosolic proteins . The compound can also translocate to the nucleus under certain conditions, influencing gene expression and cellular responses to oxidative stress . Additionally, this compound’s localization in lipid-rich compartments such as the endoplasmic reticulum and mitochondria may contribute to its protective effects against oxidative damage . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
Preparation Methods
Gomisin K3 is primarily extracted from the dried fruit of Schisandra rubriflora. The extraction process involves soaking the dried fruits in 70% aqueous ethanol at room temperature for 24 hours, followed by filtration and concentration to obtain the crude material . The compound can also be synthesized through various chemical routes, although specific synthetic methods and industrial production techniques are not extensively documented in the literature.
Chemical Reactions Analysis
Gomisin K3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can be induced using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Gomisin K3 can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Gomisin K3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in analytical chemistry for the identification and quantification of lignans.
Biology: Gomisin K3 exhibits strong inhibition toward UGT2B7, a key enzyme involved in drug metabolism.
Medicine: The compound has shown potential in treating liver diseases due to its antioxidant and antihepatitis properties.
Comparison with Similar Compounds
Gomisin K3 belongs to the dibenzocyclooctadiene lignans, a group of compounds found in the Schisandra genus. Similar compounds include:
- Gomisin A
- Gomisin G
- Schisandrin B
- Schisantherin A
- Gomisin L1
- Gomisin J
Compared to these compounds, Gomisin K3 is unique due to its specific inhibition of UGT2B7 and its potent antioxidant activity . Each of these lignans has distinct biological activities and potential therapeutic applications, making them valuable in various fields of research and medicine.
Properties
IUPAC Name |
(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSHYFPJBONYCQ-QWHCGFSZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)O)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219452 | |
Record name | Schisanhenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69363-14-0 | |
Record name | Schisanhenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069363140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Schisanhenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | SCHISANHENOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Y5907NIW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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